molecular formula C11H13BrN2O B1381777 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol CAS No. 1823787-20-7

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Cat. No.: B1381777
CAS No.: 1823787-20-7
M. Wt: 269.14 g/mol
InChI Key: AJZJKPUCLBSWRO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C11H13BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol typically involves the bromination of 2-methylindazole followed by the introduction of a propan-2-ol group. Common reagents used in these reactions include bromine, sodium hydroxide, and isopropanol. The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom and a propan-2-ol group makes it a versatile compound for various applications in research and industry .

Biological Activity

Introduction

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, with the chemical formula C₁₁H₁₃BrN₂O and a molecular weight of 269.138 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiprotozoal properties, interactions with various pathogens, and its potential therapeutic applications.

Chemical Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₃BrN₂O
Molecular Weight269.138 g/mol
CAS Number1823787-20-7
Purity99%

Biological Activity

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of indazole derivatives, including this compound. A comparative analysis of synthesized compounds revealed that many indazole derivatives exhibit potent activity against protozoan infections, such as those caused by Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

Case Study: Antiprotozoal Efficacy

In a study evaluating various indazole derivatives, it was found that compounds similar to this compound demonstrated significantly higher potency than the reference drug metronidazole. For instance:

Compound IDPathogenIC50 (µM)Comparison to Metronidazole
Compound 18Giardia intestinalis0.7812.8 times more active
Compound 23Candida albicans1.25More effective

These results indicate that derivatives like this compound could serve as promising candidates for further development in treating protozoal infections.

The mechanism underlying the biological activity of these compounds often involves the inhibition of key metabolic pathways in protozoa. For example, the compounds may interfere with the protozoan's ability to replicate or metabolize essential nutrients, leading to cell death.

Additional Biological Activities

Beyond antiprotozoal effects, there is emerging evidence that indazole derivatives may possess other biological activities, including:

  • Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth against strains such as Escherichia coli and Salmonella enterica.
  • Anti-inflammatory Effects : The inflammatory response triggered by infections can be modulated by these compounds, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary research indicates that certain indazole derivatives may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

Research Findings

The synthesis and evaluation of various indazole derivatives have been documented extensively in literature. For example, a study published in the Journal of Medicinal Chemistry evaluated a series of indazole compounds for their biological activities and reported significant findings regarding their efficacy against multiple pathogens .

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Mechanistic Studies : Investigating the precise molecular mechanisms through which these compounds exert their effects on pathogens.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects for treating specific infections.

The compound this compound shows significant promise in combating protozoal infections and potentially other microbial threats. Its diverse biological activities highlight its potential as a lead compound for drug development in infectious disease therapeutics. Further research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

2-(5-bromo-2-methylindazol-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJKPUCLBSWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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